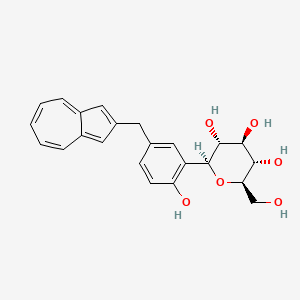

YM-543 free acid

Description

YM-543 free acid is a synthetic C-glucoside derivative developed as a sodium-glucose co-transporter 2 (SGLT2) inhibitor. It belongs to the class of competitive inhibitors targeting SGLT2, a protein responsible for glucose reabsorption in renal proximal tubules. YM-543 exhibits high selectivity for SGLT2 over SGLT1, reducing the risk of gastrointestinal side effects associated with non-selective inhibitors like phlorizin . Its molecular structure includes a β-D-glucopyranosyl moiety linked to a phenolate core, which enhances binding affinity to the SGLT2 active site . Preclinical studies highlight its potent inhibition of glucose reabsorption, with binding energies exceeding those of early-generation inhibitors in both closed and open channel states of SGLT2 .

Properties

CAS No. |

655237-16-4 |

|---|---|

Molecular Formula |

C23H24O6 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[5-(azulen-2-ylmethyl)-2-hydroxyphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H24O6/c24-12-19-20(26)21(27)22(28)23(29-19)17-11-13(6-7-18(17)25)8-14-9-15-4-2-1-3-5-16(15)10-14/h1-7,9-11,19-28H,8,12H2/t19-,20-,21+,22-,23+/m1/s1 |

InChI Key |

AGJJCLBOHJQGFA-ZQGJOIPISA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

YM-543 is compared below with three structurally or functionally related SGLT2 inhibitors: phlorizin (natural inhibitor), sergliflozin (O-glucoside), and canagliflozin (C-glucoside).

Key Differentiators

Binding Energy and Selectivity :

- YM-543 demonstrates superior binding energy in the open SGLT2 state (−8.2 kcal/mol) compared to phlorizin (−7.4 kcal/mol) and sergliflozin (−7.6 kcal/mol), attributed to its optimized C-glucoside structure .

- Its narrow full width at half maximum (FWHM = 0.5 kcal/mol) indicates a highly selective binding profile, contrasting with phlorizin’s broader distribution (FWHM = 1.0 kcal/mol) .

Clinical Advantages: Unlike phlorizin, YM-543 avoids SGLT1-mediated gastrointestinal disturbances due to its high SGLT2 selectivity (>300-fold) .

Metabolic Stability :

- C-glucosides like YM-543 and canagliflozin exhibit greater resistance to enzymatic degradation than O-glucosides (e.g., sergliflozin), enhancing their pharmacokinetic profiles .

Research Findings and Implications

- Preclinical Efficacy : In rodent models, YM-543 reduced blood glucose levels by 40–50% at 10 mg/kg doses, outperforming sergliflozin (30–35% reduction) .

- Safety Profile: No significant hypoglycemia was observed in animal studies, aligning with its SGLT2 selectivity .

- Limitations : Like other SGLT2 inhibitors, YM-543 may increase urinary glucose excretion, raising concerns about genitourinary infections in clinical settings .

Q & A

Q. What is the mechanism of action of YM-543 free acid, and how is its selectivity for SGLT2 validated experimentally?

this compound functions as a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily targeting renal glucose reabsorption. To validate selectivity, researchers typically use in vitro competitive binding assays comparing SGLT2 with other transporters (e.g., SGLT1). For example, highlights that YM-543 exhibits nanomolar-range inhibition of both mouse and human SGLT2, with minimal off-target activity confirmed via parallel assays against related transporters . Radiometric glucose uptake assays in transfected cell lines (e.g., HEK293 expressing SGLT2) further quantify inhibitory potency.

Q. What experimental models are recommended for initial efficacy testing of this compound?

Rodent models, such as streptozotocin-induced diabetic mice, are widely used to evaluate acute glucose-lowering effects. demonstrates that a single oral dose of YM-543 significantly reduces blood glucose levels in vivo, with dose-dependent efficacy . Researchers should standardize fasting periods, glucose measurement methods (e.g., glucometers vs. HPLC), and control for variables like diet and genetic background.

Q. How should researchers assess the pharmacokinetic properties of this compound?

Key parameters include bioavailability, half-life, and tissue distribution. Methodologies involve:

- Plasma concentration profiling : LC-MS/MS to quantify YM-543 levels post-administration.

- Tissue extraction studies : Organs (e.g., kidney, liver) homogenized and analyzed for drug accumulation.

- Metabolite identification : Mass spectrometry to detect phase I/II metabolites. does not detail PK data, so researchers must design these experiments de novo, referencing standardized protocols from sources like and .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be resolved?

Contradictions often arise from differences in metabolic stability, protein binding, or transporter expression levels. Strategies include:

- Comparative assays : Use primary human renal cells (proximal tubules) to bridge in vitro and in vivo results.

- Species-specific adjustments : notes YM-543’s nanomolar potency in both mouse and human SGLT2, but interspecies variability in drug metabolism may require allometric scaling for dose translation .

- Mechanistic modeling : Develop pharmacokinetic-pharmacodynamic (PK/PD) models integrating in vitro binding data and in vivo glucose dynamics.

Q. What statistical approaches are optimal for analyzing dose-response relationships in YM-543 studies?

Nonlinear regression models (e.g., four-parameter logistic curves) are standard for IC₅₀/EC₅₀ calculations. For in vivo studies, mixed-effects models account for inter-individual variability. emphasizes rigorous power analysis to determine sample sizes, ensuring statistical validity . Researchers should also apply corrections for multiple comparisons (e.g., Bonferroni) when testing multiple doses or endpoints.

Q. How should researchers address potential off-target effects of this compound in chronic toxicity studies?

- Omics profiling : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) of treated vs. control tissues to identify dysregulated pathways.

- Functional assays : Assess off-target transporters (e.g., SGLT1, GLUTs) using competitive inhibition assays.

- Histopathological analysis : Kidney and liver sections evaluated for structural abnormalities. mandates detailed methodology in supplementary materials for reproducibility .

Q. What strategies improve the translational relevance of preclinical this compound studies?

- Humanized models : Use transgenic mice expressing human SGLT2 to mimic clinical conditions.

- Biomarker validation : Correlate glucose-lowering effects with urinary glucose excretion (UGE) measurements.

- Co-administration studies : Test YM-543 with standard antidiabetic agents (e.g., metformin) to assess combinatorial efficacy. emphasizes methodological transparency and alignment with clinical trial design principles .

Data Interpretation and Reporting

Q. How can researchers mitigate bias when interpreting conflicting results from this compound studies?

- Blinded analysis : Separate data collection and interpretation teams.

- Pre-registration : Publicly document hypotheses and analysis plans before experimentation.

- Meta-analysis : Aggregate data from independent labs to identify consensus findings. underscores the ethical imperative of transparent reporting .

Q. What are best practices for validating the purity and stability of this compound in experimental settings?

- HPLC-UV/LC-MS : Confirm chemical integrity before and after experiments.

- Forced degradation studies : Expose YM-543 to heat, light, and humidity to identify degradation products.

- NMR spectroscopy : Verify structural consistency post-synthesis. requires rigorous characterization for novel compounds .

Future Directions

Q. What gaps in knowledge warrant further investigation of this compound?

- Long-term renal effects : Assess tubular function and electrolyte balance in chronic models.

- Cardiometabolic outcomes : Explore impacts on blood pressure and lipid metabolism.

- Drug resistance : Investigate adaptive SGLT2 upregulation in prolonged use.

highlights the importance of framing future questions within existing literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.